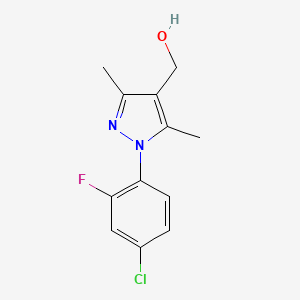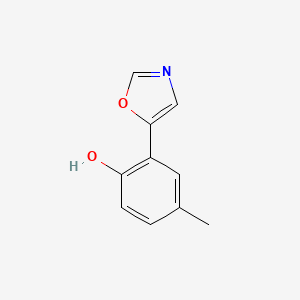
4-Methyl-2-(oxazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-(oxazol-5-yl)phenol” belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
Oxazole compounds are intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used to synthesize various oxazole derivatives and screen them for their various biological activities .科学的研究の応用
4-MOP has many scientific applications. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in biochemical research and as a reagent in laboratory experiments. 4-MOP is also used in the synthesis of imidazole derivatives, which are used in the treatment of certain diseases, such as cancer.
作用機序
Target of Action
4-Methyl-2-(oxazol-5-yl)phenol is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to have a wide spectrum of biological activities . The primary targets of these compounds are often various enzymes and receptors in biological systems . .
Mode of Action
The mode of action of oxazole derivatives, including this compound, is largely dependent on their chemical structure . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses . .
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
実験室実験の利点と制限
The advantages of using 4-MOP in laboratory experiments include its low cost and easy availability. It is also relatively easy to synthesize and can be used in a wide range of scientific applications. The main limitation of using 4-MOP is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood.
将来の方向性
The future directions for research on 4-MOP include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the treatment of diseases. Additionally, research should be conducted to explore the potential of 4-MOP as an antioxidant and anti-inflammatory agent. Furthermore, research should be conducted to explore the potential of 4-MOP as a therapeutic agent in the treatment of cancer, Alzheimer’s disease, and other diseases. Finally, research should be conducted to explore the potential of 4-MOP as a reagent in laboratory experiments.
合成法
4-MOP is synthesized by the reaction of 4-methyl-2-nitrophenol and oxalic acid. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is then isolated and purified by crystallization. The reaction is relatively simple and can be carried out in a laboratory setting.
Safety and Hazards
While specific safety and hazard information for “4-Methyl-2-(oxazol-5-yl)phenol” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
特性
IUPAC Name |
4-methyl-2-(1,3-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(4-7)10-5-11-6-13-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKWMWPNVMYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

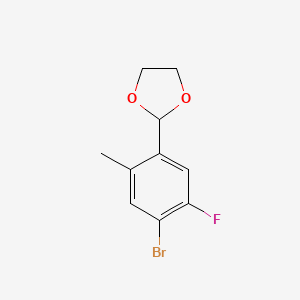

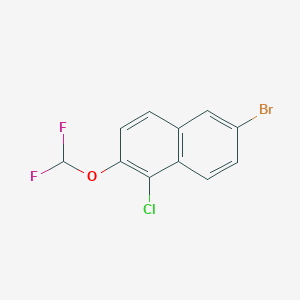
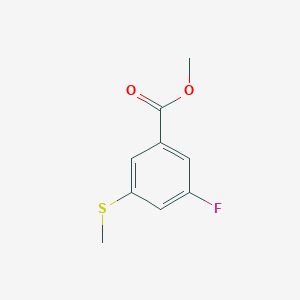



![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)
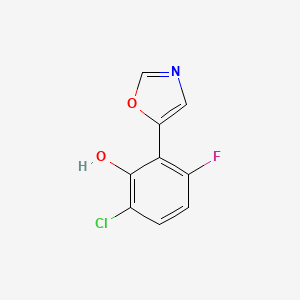

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6293939.png)
